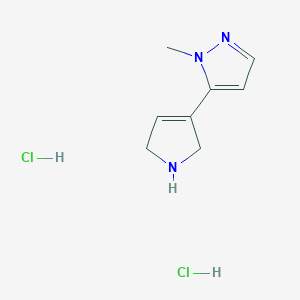

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride

Description

5-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 2,5-dihydro-1H-pyrrole moiety and a methyl group, isolated as a dihydrochloride salt. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and crystallographic studies.

Properties

IUPAC Name |

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-11-8(3-5-10-11)7-2-4-9-6-7;;/h2-3,5,9H,4,6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLYJQGITSXWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CCNC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the formation of the pyrazole ring. Key steps include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like sodium halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium halides, alkyl halides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It could be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a pyrazole backbone with analogs such as Compound 3f , 3g , 3h , and 3i (from ). Key differences lie in the substituents:

- Target Compound : 2,5-Dihydro-1H-pyrrole group at position 5, methyl at position 1.

- Analogs : Substituents include chloro, phenyl, trimethoxyphenyl, and benzodioxole groups. For example:

- 3f : 3,4,5-Trimethoxyphenyl and chloro substituents.

- 3g : Benzodioxole and chloro groups.

- 3h : p-Tolyl and 4-chlorophenyl groups.

Physical and Chemical Properties

Melting Points and Solubility

- Target Compound : Expected to exhibit a high melting point (>200°C) due to ionic interactions from the dihydrochloride salt, similar to 3g (mp 220–222°C), which has strong intermolecular forces from its benzodioxole group.

Analogs : Melting points vary with substituents:

Compound Substituents Melting Point (°C) 3f Trimethoxyphenyl, chloro 118–120 3g Benzodioxole, chloro 220–222 3h p-Tolyl, 4-chlorophenyl 158–160 3i Bis(4-chlorophenyl) 150–152

The dihydrochloride form likely improves aqueous solubility compared to neutral analogs like 3f or 3i , which are less polar .

Spectral Characteristics

NMR and IR Data

- ¹H NMR : The methyl group in the target compound is expected to resonate near δ 2.1–2.4 ppm, consistent with 3f–3i (δ 2.12–2.38 ppm). The pyrrole protons may appear as multiplet signals in δ 3.2–5.4 ppm, analogous to CH₂ and CH signals in 3h (δ 3.20–5.29 ppm).

- IR Stretches: C=N and C=C vibrations (~1595 cm⁻¹ in 3f) are characteristic of pyrazole derivatives.

Crystallographic and Hydrogen-Bonding Patterns

- Crystallography : Tools like SHELXL (used for refining small-molecule structures) and Mercury CSD (for visualizing packing motifs) are critical for analyzing the target compound. The dihydrochloride salt may form extended hydrogen-bonding networks (e.g., N–H···Cl interactions), akin to ionic crystals studied using Etter’s graph set analysis .

- Packing Efficiency : Compared to neutral analogs like 3g , the salt form likely exhibits denser packing due to ionic interactions, as seen in high-melting-point compounds .

Biological Activity

5-(2,5-Dihydro-1H-pyrrol-3-yl)-1-methyl-1H-pyrazole dihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁N₃

- Molecular Weight : 149.19 g/mol

- CAS Number : 1545510-85-7

The compound features a pyrazole ring fused with a pyrrole moiety, which is known to confer diverse biological activities, particularly in medicinal chemistry.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties. A study highlighted the synthesis of novel pyrazole derivatives that showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM, compared to the standard drug dexamethasone . This suggests that this compound may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

Several pyrazole derivatives have been evaluated for their antimicrobial efficacy. For instance, compounds synthesized from pyrazole frameworks demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents was found to enhance antimicrobial activity significantly .

Monoamine Oxidase Inhibition

The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Certain derivatives demonstrated high selectivity for MAO-B isoforms, indicating potential applications in treating neurological disorders such as depression and Parkinson's disease .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or neurotransmitter metabolism.

- Receptor Modulation : Pyrazole derivatives can modulate receptor activity related to pain and inflammation.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant effects, contributing to their anti-inflammatory action.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.